Cbz-alpha-methyl-D-Glu

Description

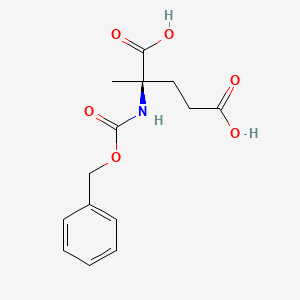

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO6 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2R)-2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid |

InChI |

InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m1/s1 |

InChI Key |

TUHIITZLWRBWLF-CQSZACIVSA-N |

Isomeric SMILES |

C[C@@](CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cbz Alpha Methyl D Glutamic Acid

Stereoselective Synthesis of Alpha-Methyl-D-Glutamic Acid Scaffolds

The construction of the α-methyl-D-glutamic acid core with precise stereochemical control is a fundamental challenge. The two adjacent stereocenters, one of which is a quaternary carbon, necessitate sophisticated synthetic strategies.

Enantioselective Approaches to Alpha-Methylated Amino Acids

The asymmetric synthesis of α-methyl α-amino acids is a well-explored area, providing a toolbox of methods applicable to the D-glutamic acid target. These methods are designed to create the chiral quaternary α-carbon with high enantiomeric excess.

One prominent strategy involves the asymmetric alkylation of chiral enolate equivalents of simpler amino acids. For instance, phase-transfer catalysis has been effectively used for the stereoselective alkylation of glycinate (B8599266) Schiff bases using a chiral quaternary ammonium (B1175870) bromide. organic-chemistry.orgacs.org This approach allows for the introduction of the methyl group with high enantio- and diastereoselectivity. Another powerful technique employs chiral auxiliaries. Tricyclic iminolactones derived from natural chiral sources like (1S)-(+)-3-carene can serve as chiral alanine-equivalents. acs.org The alkylation of such templates under phase-transfer catalysis conditions proceeds with excellent stereocontrol, yielding the desired α-methyl amino acid after hydrolysis of the auxiliary. acs.org

Biocatalysis also presents a potent method for enantioselective synthesis. Transaminases can be used in dynamic kinetic resolutions to produce β-branched aromatic α-amino acids with high stereoselectivity, a principle that can be adapted for other α-substituted amino acids. nih.gov Furthermore, organocatalysis offers a pathway for the one-pot asymmetric synthesis of α-amino acid esters from simple aldehydes and other starting materials. nih.govacs.org

Table 1: Selected Enantioselective Methods for α-Methyl Amino Acid Synthesis

| Method | Key Features | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Alkylation of glycinate Schiff base | Chiral quaternary ammonium bromide, 18-crown-6 | organic-chemistry.org |

| Chiral Auxiliary (Iminolactone) | Diastereoselective alkylation of a carene-derived template | (1S)-(+)-3-carene, OsO₄, phase-transfer catalyst | acs.org |

| Biocatalytic Transamination | Dynamic kinetic resolution of α-ketoacids | Thermophilic transaminase (TtArAT), PLP | nih.gov |

| Organocatalysis | One-pot synthesis from aldehydes | Chiral aminocatalysts | nih.govacs.org |

Diastereoselective Control in Alpha-Methyl-D-Glutamic Acid Construction

With one chiral center established, or when building the molecule from an achiral precursor, controlling the relative stereochemistry of the second center is paramount. Several methods achieve high diastereoselectivity in the synthesis of α-methyl-D-glutamic acid.

A highly versatile route starts from D-alanine, which sets the initial stereochemistry. The alanine (B10760859) is converted into a chiral oxazolidinone. Base-promoted ring-opening of this intermediate can selectively yield the desired protected α-methyl-D-glutamic acid derivative. sci-hub.se For example, a (2S,4R)-oxazolidinone can be opened to produce the (R)-α-methyl amino acid, which corresponds to the D-configuration. sci-hub.se This method allows for the synthesis of derivatives with different protecting groups already in place. sci-hub.se

Another powerful approach utilizes diketopiperazine (DKP) templates. Sequential enolate alkylations of DKP scaffolds derived from chiral amino acids (like (S)-valine) proceed with high levels of diastereoselectivity, enabling the synthesis of quaternary α-amino acids with excellent enantiomeric excess after hydrolysis. rsc.org Similarly, 1,3-oxazinan-6-ones have been used as templates for enolate reactions that produce substituted amino acids with excellent trans diastereoselectivity. nih.gov

Table 2: Diastereoselective Synthesis of α-Methyl-D-Glutamic Acid Precursors

| Method/Template | Starting Material | Key Step | Product Configuration | Reference |

|---|---|---|---|---|

| Oxazolidinone Chemistry | D-Alanine | Base-promoted ring opening | (R)-α-methyl (D-form) | sci-hub.se |

| Diketopiperazine (DKP) | (S)-Valine derived DKP | Sequential enolate alkylations | Quaternary α-amino acids | rsc.org |

| 1,3-Oxazinan-6-ones | N-protected amino acids | Enolate alkylation | trans-Disubstituted products | nih.gov |

Integration of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide chemistry, valued for its stability and specific cleavage conditions. Its introduction onto the α-amino group of α-methyl-D-glutamic acid is a critical step for its use as a building block in synthesis.

Cbz Protection Strategies for the Alpha-Amino Moiety

The standard method for introducing the Cbz group involves reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. ijacskros.com Due to the steric hindrance of the quaternary α-carbon and the decreased nucleophilicity of the α-amino group in α-methyl amino acids, reaction conditions may require optimization.

Several modern, more efficient, and environmentally benign protocols have been developed. These include carrying out the Cbz protection in water or using polyethylene (B3416737) glycol (PEG) as a reaction medium, which can lead to high yields and chemoselectivity. ijacskros.comtandfonline.com These methods are often mild and avoid the need for harsh organic solvents. ijacskros.comtandfonline.com The Cbz group is notably stable under basic and many acidic conditions but is readily removed by catalytic hydrogenation (e.g., using H₂ with a Palladium-on-carbon catalyst), which occurs at a neutral pH. masterorganicchemistry.com It is also possible to form N,N-di-Cbz derivatives by treating an N-Cbz protected amino acid with a strong base like LiHMDS followed by another equivalent of Cbz-Cl, a reaction that proceeds without racemization. nih.gov

Orthogonal Protection Schemes for Cbz-alpha-methyl-D-Glutamic Acid Derivatives

For the selective modification of a multifunctional molecule like glutamic acid, an orthogonal protection strategy is essential. peptide.com This involves using protecting groups for the different functional moieties (α-amino, α-carboxyl, γ-carboxyl) that can be removed under distinct conditions without affecting the others. masterorganicchemistry.com

When the α-amino group is protected by Cbz, the carboxyl groups can be protected with esters that have different cleavage requirements. For example, the α-carboxyl group could be a methyl or ethyl ester, while the γ-carboxyl group is protected as a tert-butyl (t-Bu) ester. The t-Bu ester is labile to strong acids (like trifluoroacetic acid, TFA), whereas the Cbz group is stable to these conditions. masterorganicchemistry.compeptide.com Conversely, the Cbz group can be removed by hydrogenation, leaving the t-Bu ester intact.

Another common orthogonal partner is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base like piperidine (B6355638). peptide.com A strategy could involve Cbz protection on a side-chain amine while the α-amino group is protected with Fmoc for solid-phase peptide synthesis (SPPS). For Cbz-α-methyl-D-glutamic acid, an orthogonal scheme could look like this:

α-Amino: Cbz group (removed by hydrogenation)

α-Carboxyl: Benzyl (Bn) ester (removed by hydrogenation, simultaneously with Cbz)

γ-Carboxyl: tert-Butyl (t-Bu) ester (removed by acid)

Alternatively, an allyl (All) ester could be used for one of the carboxyl groups, as it is selectively removed by palladium catalysis, providing another layer of orthogonality. rsc.orgnih.gov

Table 3: Example of an Orthogonal Protection Scheme

| Functional Group | Protecting Group | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| α-Amino | Cbz | H₂/Pd-C (Hydrogenolysis) | Acid, Base |

| α-Carboxyl | Methyl (Me) | Saponification (e.g., LiOH) | Hydrogenolysis, Acid |

| γ-Carboxyl | tert-Butyl (t-Bu) | Strong Acid (e.g., TFA) | Hydrogenolysis, Saponification |

Derivatization at the Gamma-Carboxyl Position

The ability to selectively modify the γ-carboxyl group of Cbz-α-methyl-D-glutamic acid opens up possibilities for creating complex molecular architectures, such as peptidomimetics, probes, and constrained peptides. This selective derivatization relies heavily on the orthogonal protection schemes discussed previously.

A common strategy involves the synthesis of an orthogonally protected derivative, such as N-Cbz-α-methyl-D-glutamic acid α-benzyl ester γ-tert-butyl ester. In this case, the tert-butyl ester at the γ-position can be selectively removed with acid. The newly freed γ-carboxylic acid can then be coupled with various amines to form amides or with alcohols to form different esters, all while the α-amino and α-carboxyl groups remain protected.

Alternatively, radical chemistry provides modern methods for derivatization. For example, photoredox catalysis can be used to generate acyl radicals from carboxylic acids, which can then be added to radical acceptors to form γ-oxo-α-amino acid derivatives. chemrxiv.org While not a direct derivatization of the carboxyl group itself, it showcases advanced C-C bond-forming reactions at the γ-position.

Furthermore, enzymatic approaches can be employed. Tandem aldol (B89426) addition-transamination reactions can produce γ-hydroxy-α-amino acid derivatives, which can be further transformed. acs.orgcsic.es For instance, a protected γ-hydroxy derivative could undergo intramolecular cyclization to form a γ-butyrolactone, a structural motif present in many biologically active compounds. acs.orgcsic.es

Esterification and Amidation Reactions

The conversion of the carboxylic acid groups of Cbz-alpha-methyl-D-glutamic acid into esters and amides is fundamental for peptide synthesis and the creation of diverse chemical libraries. These reactions typically require the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of an ester bond from a carboxylic acid and an alcohol is often accomplished using methods that avoid harsh conditions, especially when dealing with sensitive molecules like N-protected amino acids. A widely used method is the Steglich esterification, which employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is known for its mild conditions and effectiveness in esterifying sterically hindered or sensitive substrates. nih.gov For N-Cbz protected amino acids, these reactions can proceed smoothly without significant racemization at the alpha-carbon. researchgate.nethmc.edu Another approach involves using p-toluenesulfonyl chloride (TsCl) and N-methylimidazole, which generates a highly reactive acylammonium intermediate, facilitating esterification under simple and mild conditions. researchgate.net

Amidation: Amide bond formation, the cornerstone of peptide synthesis, involves coupling the carboxylic acid of Cbz-alpha-methyl-D-glutamic acid with the amino group of another amino acid or amine. This transformation requires coupling reagents to activate the carboxyl group. Common reagents include carbodiimides (like DCC or EDC) often combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress side reactions. nih.govuantwerpen.be The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent racemization. hmc.eduuantwerpen.be For instance, the synthesis of peptide chains can involve the iterative coupling of N-protected amino acids using EDC/HOBt conditions. nih.govresearchgate.net

Below is a table summarizing common reagents used for these transformations.

| Reaction Type | Reagent Class | Specific Examples | Key Features |

| Esterification | Carbodiimides | DCC, DIC with DMAP (Steglich Esterification) | Mild conditions, suitable for sensitive substrates. nih.gov |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride (TsCl) with N-methylimidazole | Forms a highly reactive intermediate, simple and mild. researchgate.net | |

| Amidation | Carbodiimides | EDC, DCC with HOBt or HOAt | Standard for peptide synthesis, minimizes racemization. nih.gov |

| Phosphonium Salts | BOP, PyBOP | High reactivity, effective for hindered couplings. | |

| Uronium Salts | HBTU, HATU | Fast reaction times, widely used in solid-phase synthesis. |

Synthesis of Phosphonopeptide Analogues Incorporating alpha-methyl-D-Glutamic Acid

Phosphonopeptides, where an amide bond is replaced by a more stable phosphonamidate or phosphonate (B1237965) ester linkage, are significant as enzyme inhibitors and peptidomimetics. encyclopedia.pubresearchgate.netresearchgate.net The synthesis of such analogues incorporating α-methyl-D-glutamic acid would leverage established methods for phosphonopeptide chemistry.

A general synthetic strategy would begin with N-Cbz-α-methyl-D-glutamic acid. One of the carboxylic acid groups would be transformed into a phosphonic acid derivative. Based on methodologies for similar amino acids like N-Cbz-L-glutamic acid, this can be achieved by first converting the acid to a dimethyl phosphonate. encyclopedia.pubmdpi.com This intermediate is then selectively hydrolyzed (aminolysis) to a phosphonic monoester. mdpi.com

The crucial step is the activation of this phosphonic monoester to form a reactive phosphonochloridate, typically by using reagents like oxalyl chloride or thionyl chloride under anhydrous conditions. encyclopedia.pubmdpi.com This phosphonochloridate is a potent electrophile that can react with the amino group of another amino acid ester to form the desired phosphonamidate linkage, yielding the phosphonodipeptide. encyclopedia.pubmdpi.com The final step would involve the deprotection of the remaining protecting groups, such as hydrogenolysis to remove the Cbz group, to yield the free phosphonopeptide. encyclopedia.pubmdpi.com

This approach allows for the creation of a stable analogue of a dipeptide containing α-methyl-D-glutamic acid, which could exhibit enhanced resistance to enzymatic hydrolysis. encyclopedia.pub

Enzymatic Approaches in the Synthesis and Modification of Cbz-alpha-methyl-D-Glutamic Acid

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govrsc.org For a chiral, multifunctional compound like Cbz-alpha-methyl-D-glutamic acid, enzymatic methods can be particularly valuable for selective deprotection and derivatization.

Biocatalytic Strategies for Cbz Deprotection

The removal of the carbobenzyloxy (Cbz) protecting group is a common step in peptide synthesis. While conventional chemical methods like catalytic hydrogenation are effective, they are not always compatible with other functional groups in the molecule. nih.gov Biocatalytic deprotection using "deprotectase" enzymes offers a mild and highly selective alternative. nih.govrsc.org

Several enzymes have been identified that can hydrolyze the amide bond of the Cbz group. nih.gov Penicillin acylases from sources like Escherichia coli and Alcaligenes faecalis have been shown to efficiently cleave the N-benzyloxycarbonyl group from various amino acid derivatives under gentle conditions. nih.gov

More specific enzymes, known as Cbz-ases (amidohydrolases), have been discovered and characterized. An enzyme from Sphingomonas paucimobilis has been shown to deprotect a range of N-Cbz-L-amino acids with high enantioselectivity. rsc.orgresearchgate.net For the D-enantiomer relevant to this article, a complementary D-specific Cbz hydrolase from Burkholderia phenazinium has been reported, making it a potentially useful biocatalyst for the deprotection of Cbz-α-methyl-D-glutamic acid. researchgate.net These enzymatic methods are advantageous as they operate under mild, aqueous conditions and exhibit exquisite selectivity, leaving other protecting groups and sensitive functionalities untouched. nih.govrsc.org

The following table summarizes key enzymes used for Cbz deprotection.

| Enzyme | Source Organism | Substrate Specificity | Key Advantages |

| Penicillin Acylase | Alcaligenes faecalis, Escherichia coli | Broad, acts on N-Cbz amino acids | Mild conditions, avoids toxic reagents. nih.gov |

| Cbz-ase (Amidohydrolase) | Sphingomonas paucimobilis | L-specific | High enantioselectivity for L-amino acids. rsc.orgresearchgate.net |

| Cbz-hydrolase | Burkholderia phenazinium | D-specific | Potential for selective deprotection of D-amino acids. researchgate.net |

| Cbz-deprotecting enzyme | Arthrobacter sp. | Broad, acts on Cbz-DL-amino acids | Quantitative enantioselective deprotection. researchgate.net |

Enzyme-Assisted Derivatization Techniques

Enzyme-assisted derivatization leverages the high specificity of enzymes to modify a substrate, which can then be used in subsequent chemical reactions. This can involve using enzymes to form new bonds or to unmask functional groups under mild conditions. swan.ac.uknih.gov

In the context of Cbz-alpha-methyl-D-glutamic acid, lipases can be employed for selective derivatization. For example, research on the closely related N-Cbz-D-Glu(OEt)-OEt has shown that lipases such as Candida antarctica lipase (B570770) B (CAL-B) can catalyze the amidation of the γ-ester position. csic.es This enzymatic approach allows for the formation of a monoamide derivative as the main product in a single step, a significant advantage over multi-step chemical routes. csic.es This demonstrates that enzymes can be used to selectively derivatize one of the two carboxylic acid groups of a glutamic acid derivative, a challenging task using conventional chemical methods.

Another concept is the use of an enzyme to introduce a reactive functional group that can be targeted in a subsequent step. Enzyme-assisted derivatization for sterol analysis (EADSA), for instance, uses an enzyme to create a ketone from a hydroxyl group, which is then derivatized with a hydrazine (B178648) reagent for enhanced detection. nih.gov A similar principle could be applied to Cbz-alpha-methyl-D-glutamic acid, where an enzyme could selectively modify a part of the molecule to enable a specific, subsequent chemical transformation.

Conformational Analysis and Structural Impact of Alpha Methylation

Conformational Constraints Imparted by Alpha-Methyl Substitution

The substitution of the α-hydrogen with a methyl group in Cbz-α-methyl-D-Glu introduces significant steric hindrance, which markedly restricts the permissible values of the backbone dihedral angles, phi (φ) and psi (ψ). In a standard L- or D-amino acid, a wide range of these angles is accessible, allowing the peptide backbone to adopt various conformations, including extended strands and different types of turns and helices. However, the presence of the additional methyl group in an α-methylated amino acid drastically curtails this flexibility. jst.go.jpnih.gov

The Ramachandran plot, a graphical representation of all sterically allowed (φ, ψ) combinations, is significantly more restricted for α-methylated amino acids compared to their unmethylated counterparts. The allowed conformational space is typically confined to the regions corresponding to helical structures. researchgate.net For D-amino acids, this constrained region is generally in the right-handed helical area of the Ramachandran plot. This restriction forces the peptide backbone into a more defined and predictable conformation.

The steric bulk of the α-methyl group and the side chain of the glutamic acid residue, along with the Cbz protecting group, would further limit the rotational freedom around the N-Cα and Cα-C bonds. This rigidity is a key feature of α-methylated amino acids and is the primary reason for their profound impact on peptide secondary structure. nih.gov

Influence on Peptide Secondary Structure Formation

The conformational rigidity imposed by α-methylation has a direct and predictable influence on the secondary structure of peptides. The restricted (φ, ψ) angles steer the peptide backbone towards specific folded conformations.

A significant body of research has demonstrated that peptides containing α-methylated amino acids have a strong propensity to adopt helical conformations, particularly the 3₁₀-helix. nih.govresearchgate.net The 3₁₀-helix is a tighter helix than the more common α-helix, with three amino acid residues per turn and a hydrogen bond between the carbonyl group of residue 'i' and the amide proton of residue 'i+3'.

The preference for a 3₁₀-helical structure is a direct consequence of the sterically constrained (φ, ψ) angles, which fall squarely within the range required for this type of helix. researchgate.net Studies on oligopeptides composed of chiral α-methylated α,α-disubstituted amino acids have consistently shown the formation of stable 3₁₀-helical structures. nih.gov The chirality of the α-carbon center dictates the screw sense of the helix; for D-amino acids, a left-handed helix would be expected. Therefore, the incorporation of Cbz-α-methyl-D-Glu into a peptide sequence is anticipated to be a potent inducer of a left-handed 3₁₀-helical conformation in its vicinity.

While α-methylation strongly favors helical structures, the incorporation of a D-amino acid can also promote the formation of specific types of reverse turns, particularly β-turns. A β-turn is a four-residue motif that reverses the direction of the peptide chain. The presence of a D-amino acid at the i+1 or i+2 position of a turn can stabilize specific turn types, most notably the type I' and type II' β-turns.

It is plausible that a short peptide segment containing Cbz-α-methyl-D-Glu could, depending on the surrounding amino acid sequence, adopt a β-turn conformation. The conformational constraints of the α-methyl group, combined with the stereochemistry of the D-configuration, could favor the specific dihedral angles required for a stable turn. Research on peptides containing chiral Cα-methylated amino acids has shown that they can be folded into single or multiple β-turn conformations. researchgate.net The interplay between the helix-inducing effect of α-methylation and the turn-promoting nature of the D-amino acid configuration would be a key determinant of the final secondary structure.

Spectroscopic Investigations of Cbz-alpha-methyl-D-Glutamic Acid Conformation

The conformational properties of Cbz-α-methyl-D-Glu and peptides containing this residue can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For Cbz-α-methyl-D-Glu, key NMR parameters would provide insights into its conformation. These include:

Chemical Shifts: The chemical shifts of the amide and α-protons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

Nuclear Overhauser Effect (NOE): NOE data provides information about the proximity of protons in space. Specific NOE patterns can confirm the presence of helical or turn structures. For instance, in a 3₁₀-helix, characteristic short-range NOEs between backbone protons would be expected.

Coupling Constants: The ³J(HN,Hα) coupling constant is related to the dihedral angle φ and can provide valuable information about the backbone conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins. The CD spectrum of a peptide containing Cbz-α-methyl-D-Glu would be expected to exhibit characteristic signals indicative of the predominant secondary structure. For a peptide adopting a 3₁₀-helical conformation, the CD spectrum would typically show a strong positive band around 220 nm and a negative band around 205 nm. In contrast, a β-turn would have a different, though often less intense, CD signature. Studies on peptides rich in α-methylated amino acids have consistently used CD spectroscopy to confirm the presence of helical structures. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of molecules like Cbz-α-methyl-D-Glu and for understanding their impact on peptide structure. These methods can provide detailed atomic-level insights that complement experimental data.

Conformational Searches and Energy Calculations: Computational methods can be used to systematically explore the possible conformations of Cbz-α-methyl-D-Glu by varying the rotatable bonds and calculating the potential energy of each conformation. These calculations would allow for the generation of a Ramachandran plot specific to this residue, visually representing the sterically allowed and energetically favorable (φ, ψ) angles. Such studies on poly-glutamic acid have provided insights into its helical transitions. nih.gov

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of Cbz-α-methyl-D-Glu within a peptide chain in a simulated physiological environment (e.g., in water). nih.gov By simulating the movements of all atoms over time, MD can reveal the preferred secondary structures, the stability of these structures, and the conformational transitions that may occur. For a peptide containing Cbz-α-methyl-D-Glu, MD simulations could be used to:

Predict the most stable secondary structure (e.g., 3₁₀-helix vs. β-turn).

Analyze the hydrogen bonding patterns that stabilize the structure.

Simulate how the peptide interacts with other molecules.

Recent advancements in computational methods and force fields have improved the accuracy of simulations for peptides containing non-standard amino acids, including those with D-configurations and α-methylation. researchgate.netacs.org

Data Tables

Table 1: Expected Dihedral Angle Ranges for α-Methylated Amino Acids

| Dihedral Angle | Expected Range (Right-Handed Helix Region) | Expected Range (Left-Handed Helix Region) |

| Phi (φ) | -90° to -50° | +50° to +90° |

| Psi (ψ) | -50° to -20° | +20° to +50° |

Note: For Cbz-alpha-methyl-D-Glu, the left-handed helix region would be favored.

Table 2: Characteristic Spectroscopic Signatures for Peptide Secondary Structures

| Secondary Structure | CD Spectroscopy Signature | Key ¹H NMR NOEs |

| 3₁₀-Helix | Positive band ~220 nm, Negative band ~205 nm | dαN(i, i+2), dNN(i, i+2) |

| β-Turn (Type I'/II') | Weaker and more varied signals | dαN(i+1, i+2), dNN(i+1, i+2) |

Applications in Peptidomimetic Design and Peptide Engineering

Cbz-alpha-methyl-D-Glutamic Acid as a Key Building Block for Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides, often with improved therapeutic properties such as enhanced stability and bioavailability. nih.gov The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, and Cbz-alpha-methyl-D-Glutamic Acid serves as a key building block in this field. Its utility stems from the introduction of two critical modifications to the standard amino acid structure: alpha-methylation and the use of a D-configuration.

The alpha-methyl group adds steric bulk to the amino acid backbone. This structural feature is instrumental in constraining the conformational flexibility of the resulting peptide, a primary goal in the rational design of peptidomimetics. By reducing the number of accessible conformations, the peptide can be "pre-organized" into a structure that is more favorable for binding to a biological target. Furthermore, this modification helps to overcome a major drawback of natural peptides: their rapid degradation by proteases. nih.govresearchgate.net

The D-configuration of the amino acid further enhances proteolytic resistance, as natural proteases are stereospecific and primarily recognize L-amino acids. The combination of these features makes Cbz-alpha-methyl-D-Glutamic Acid a valuable reagent for creating peptide-based drugs with improved pharmacokinetic profiles.

Design of Constrained Peptide Analogues

A central strategy in peptide engineering is the creation of constrained analogues to stabilize specific secondary structures, such as β-turns or α-helices, which are often crucial for biological activity. The incorporation of Cbz-alpha-methyl-D-Glutamic Acid is a powerful tool for achieving this conformational restriction.

The steric hindrance imposed by the alpha-methyl group significantly limits the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This restriction can guide the peptide to adopt a well-defined three-dimensional shape. Research has shown that incorporating α-methylated amino acids can effectively enhance and stabilize α-helical structures within peptides. nih.gov

The use of a D-amino acid can also induce specific structural motifs. nih.gov When placed strategically within a peptide sequence, a D-amino acid can promote the formation of turns or disrupt canonical secondary structures in favor of alternative, stable conformations. The combination of alpha-methylation and D-configuration in a single building block provides peptide chemists with a robust method for engineering peptides with precise structural constraints, leading to analogues with higher affinity and selectivity for their targets.

Modulation of Peptide Stability and Bio-recognition through Alpha-Methylation

Alpha-methylation is a key modification for enhancing both the structural stability and the bio-recognition properties of peptides. The conformational rigidity imparted by the alpha-methyl group contributes to a lower entropic penalty upon binding to a receptor or enzyme, which can translate into higher binding affinity.

By locking the peptide into a bioactive conformation, the alpha-methyl group ensures that a higher population of the peptide molecules is in the correct orientation for target recognition. This pre-organization can lead to improved potency and selectivity. Studies on apolipoprotein A-I mimetic peptides demonstrated that the inclusion of various α-methylated amino acids led to increased helicity and, in several cases, significantly improved their capacity for cholesterol efflux—a key measure of their biological function. nih.gov This highlights how a structural modification at the alpha-carbon can directly translate to enhanced bioactivity.

The increased stability is not limited to proteolytic resistance. The constrained conformation is often more robust against chemical and thermal degradation, contributing to a longer shelf-life and a more durable therapeutic agent.

| Feature | Effect of Alpha-Methylation | Research Finding |

| Conformational Entropy | Reduces the entropic penalty of binding by pre-organizing the peptide into its bioactive shape. | Alpha-methylated peptides showed increased helicity, a stable and organized secondary structure. nih.gov |

| Binding Affinity | Can lead to higher affinity and selectivity for biological targets. | Not specified for Cbz-alpha-methyl-D-Glu, but the principle is widely applied in peptidomimetics. nih.gov |

| Biological Activity | Can enhance the specific function of the peptide. | ApoA-I mimetic peptides with α-methylated residues showed improved cholesterol efflux potential. nih.gov |

Influence on Proteolytic Stability of Peptides

One of the most significant advantages of incorporating alpha-methylated amino acids into peptide sequences is the profound increase in their resistance to enzymatic degradation. nih.gov Natural peptides are often poor drug candidates due to their rapid cleavage by proteases in the body. The alpha-methyl group acts as a steric shield, physically blocking the approach of proteases to the adjacent peptide bonds.

Most proteases have evolved to recognize and cleave peptide bonds flanked by L-amino acids with an unsubstituted alpha-carbon. The presence of the methyl group at this position prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting hydrolysis. Research has confirmed that peptides containing α-methylated amino acids exhibit substantial resistance to digestion by various proteases, such as trypsin and Asp-N. nih.gov This increased proteolytic stability is a critical attribute for therapeutic peptides, as it can significantly extend their in vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

| Protease | Substrate Specificity | Effect of Alpha-Methylation |

| Trypsin | Cleaves at the C-terminus of Lysine (Lys) and Arginine (Arg). | Peptides with α-methylated Lys residues were almost fully resistant to trypsin digestion. nih.gov |

| Asp-N | Cleaves at the N-terminus of Aspartic Acid (Asp) and, to a lesser extent, Glutamic Acid (Glu). | Peptides containing various α-methylated residues showed partial to full resistance to Asp-N digestion. nih.gov |

Strategies for Incorporating Cbz-alpha-methyl-D-Glutamic Acid into Solid-Phase Peptide Synthesis

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS). chempep.com Incorporating a modified amino acid like Cbz-alpha-methyl-D-Glutamic Acid into a growing peptide chain using SPPS requires specific considerations related to protecting groups and coupling conditions.

In SPPS, a peptide is assembled sequentially while one end (typically the C-terminus) is anchored to an insoluble resin support. peptide.compeptide.com Each new amino acid is added with its alpha-amino group temporarily protected to prevent unwanted side reactions. The Carbobenzyloxy (Cbz) group is a well-established N-terminal protecting group, though modern SPPS often favors Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies for their milder deprotection conditions. peptide.comnih.gov

A typical cycle for incorporating Cbz-alpha-methyl-D-Glutamic Acid in an Fmoc-based SPPS strategy would be as follows:

Fmoc-Deprotection: The Fmoc group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like DMF, to expose a free amine. chempep.com

Activation and Coupling: The carboxylic acid of Cbz-alpha-methyl-D-Glutamic Acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond. Due to the steric hindrance from the alpha-methyl group, this coupling step may require longer reaction times, higher temperatures, or more potent activating agents to proceed to completion.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. peptide.com

The side-chain carboxylic acid of the glutamic acid residue must also be protected (e.g., as a tert-butyl ester) to prevent it from reacting during the coupling steps. This side-chain protecting group is typically removed during the final cleavage of the peptide from the resin, along with other side-chain protecting groups. peptide.com

| SPPS Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Moderate Acid (e.g., TFA) | Benzyl-based (Bzl) | Strong Acid (e.g., HF) |

| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tert-Butyl-based (tBu) | Moderate Acid (e.g., TFA) |

Molecular Interactions and Biological Functionality

Interaction with Enzyme Systems

The structural characteristics of Cbz-alpha-methyl-D-Glu suggest a significant potential to interact with and modulate the activity of various enzyme systems, particularly those that process amino acids and their derivatives.

Enzyme Substrate Specificity Modulation

The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acid residues in its active site. The introduction of an α-methyl group, as seen in α-methyl-D-glutamic acid derivatives, imposes significant steric constraints that can drastically alter how the molecule fits into an enzyme's active site. This modification can prevent the binding of the compound to enzymes that would normally process the parent amino acid, D-glutamic acid.

Conversely, this added bulk can in some cases enhance binding to other enzymes or create novel interactions, thereby modulating the substrate specificity of the enzymatic reaction. For an enzyme to accommodate a substrate like this compound, its active site must be sufficiently large and flexible to accept the substituted α-carbon. The Cbz group, being a bulky aromatic moiety, further restricts the conformational freedom of the molecule, adding another layer of specificity to its potential enzymatic interactions.

Mechanisms of Enzyme Inhibition by Alpha-Methyl-D-Glutamic Acid Derivatives

Derivatives of alpha-methyl-D-glutamic acid can act as enzyme inhibitors through several mechanisms, primarily stemming from their ability to mimic the natural substrate. omicsonline.org

Competitive Inhibition : This is the most probable mechanism of inhibition. The derivative binds to the active site of the enzyme, competing with the natural substrate. Because of the α-methyl group, the derivative may bind with high affinity but cannot be processed by the enzyme, or is processed very slowly. This occupation of the active site prevents the natural substrate from binding, thereby inhibiting the enzyme's activity. The bulky Cbz group can also contribute to the binding affinity and specificity for the active site.

Irreversible Inhibition : In some cases, derivatives can act as irreversible inhibitors. After binding to the active site, the inhibitor forms a stable, often covalent, bond with a key amino acid residue, permanently inactivating the enzyme. nih.gov

The effectiveness of inhibition depends on the structural compatibility between the inhibitor and the enzyme's active site.

Effects on Enzymatic Activity and Kinetics

The interaction of an inhibitor like an alpha-methyl-D-glutamic acid derivative with an enzyme can be quantified by its effects on the kinetic parameters of the reaction, specifically the Michaelis constant (K_m) and the maximum velocity (V_max).

In the case of competitive inhibition , the inhibitor increases the apparent K_m of the substrate. This means that a higher concentration of the substrate is required to achieve half of the V_max. The V_max itself, however, remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the active site.

For non-competitive inhibition , the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency. In this scenario, the V_max is lowered, but the K_m remains unchanged, as the inhibitor does not affect the binding of the substrate to the active site.

The carbamazepine (CBZ) moiety, related to the Cbz-group, has been shown to have a marked enzyme-inducing effect in some contexts, influencing parameters like clearance and half-life of other compounds. nih.gov

| Inhibition Type | Effect on K_m | Effect on V_max | Description |

| Competitive | Increases | Unchanged | Inhibitor binds to the active site, competing with the substrate. |

| Non-competitive | Unchanged | Decreases | Inhibitor binds to an allosteric site, altering enzyme conformation. |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

| Mixed | Increases or Decreases | Decreases | Inhibitor binds to both the enzyme and the enzyme-substrate complex. |

Ligand-Receptor Binding Studies

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for a vast array of neurological functions. youtube.com Derivatives of glutamic acid, such as this compound, are valuable tools for studying the structure and function of these receptors.

Interactions with Glutamate Receptors (e.g., NMDA, Metabotropic)

The glutamatergic system includes both ionotropic receptors (like NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors (mGluRs). mdpi.comnih.gov The introduction of an α-methyl group provides conformational rigidity to the glutamate backbone, which can lead to enhanced selectivity for specific receptor subtypes.

NMDA Receptors : The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory. nih.gov It is a complex ion channel that requires both glutamate and a co-agonist, typically glycine, to open. nih.govnih.gov Studies with various α-substituted glutamate analogs have shown that the α-methyl group can influence both the potency and efficacy of the ligand. Depending on the stereochemistry and other substitutions, these analogs can act as either agonists or antagonists. youtube.com For instance, certain antagonists function by inducing conformational changes that lead to the opening of the ligand-binding domain to varying degrees. youtube.com

Metabotropic Glutamate Receptors (mGluRs) : These G-protein coupled receptors are divided into three groups (I, II, and III) and are involved in modulating neurotransmitter release and postsynaptic excitability. guidetopharmacology.orgfrontiersin.org The conformational constraint imposed by the α-methyl group is particularly important for selectivity among mGluR subtypes. Research has demonstrated that specific alpha-methylated analogs of glutamate can be potent and selective antagonists for certain mGluR subtypes. For example, (RS)-α-methyl-4-carboxyphenylglycine (MCPG) is a known antagonist at certain mGluRs. nih.gov The Cbz group in this compound would further influence its binding properties, potentially increasing its affinity for specific subtypes through additional hydrophobic or aromatic interactions within the receptor's binding pocket.

| Receptor Type | Subtypes | General Function | Potential Interaction with Alpha-Methyl-D-Glu Derivatives |

| NMDA Receptor | GluN1, GluN2(A-D), GluN3(A-B) | Excitatory neurotransmission, synaptic plasticity, memory. nih.gov | Can act as selective agonists or antagonists, modulating channel function. youtube.com |

| Metabotropic (mGluR) Group I | mGluR1, mGluR5 | Postsynaptic, coupled to Gq; increase neuronal excitability. frontiersin.org | Potential for selective antagonism, modulating downstream signaling. |

| Metabotropic (mGluR) Group II | mGluR2, mGluR3 | Presynaptic, coupled to Gi/o; decrease neurotransmitter release. frontiersin.org | Potential for selective antagonism, preventing presynaptic inhibition. |

| Metabotropic (mGluR) Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Presynaptic, coupled to Gi/o; decrease neurotransmitter release. frontiersin.org | Potential for selective antagonism, similar to Group II. |

Modulation of Neurotransmitter Systems (e.g., GABAergic)

The glutamatergic and GABAergic systems are intricately linked, representing the primary excitatory and inhibitory forces in the brain, respectively. wikipedia.org Modulating glutamate receptors can have downstream effects on GABAergic neurotransmission.

For example, group III mGluR agonists have been shown to depress GABAergic transmission between interneurons. nih.gov An antagonist of these receptors, which this compound or a related derivative could potentially be, might therefore prevent this depression, leading to an enhancement of GABAergic signaling in specific circuits. This modulation often occurs presynaptically, where activation of mGluRs can inhibit the release of GABA. nih.gov By blocking these presynaptic mGluRs, an antagonist could increase GABA release and enhance inhibitory tone. nih.gov

Furthermore, the interplay between different receptor systems is complex. For instance, both mGluRs and cannabinoid receptors (CB1Rs) can modulate the release of neurotransmitters like GABA and glutamate. nih.gov The activation of CB1 receptors generally inhibits neurotransmitter release. nih.gov An antagonist at an mGluR that influences endocannabinoid signaling could indirectly affect GABAergic and other neurotransmitter systems.

Use as Conformational Probes for Receptor Binding

The rigidified structure of this compound, a consequence of the alpha-methyl group, makes it an interesting candidate for use as a conformational probe in receptor binding studies. The conformation of a ligand is a critical determinant of its binding affinity and selectivity for a receptor. By introducing conformational constraints, as is the case with alpha-methylation, researchers can explore the specific spatial arrangements required for optimal receptor interaction.

While direct studies on this compound as a conformational probe are not extensively documented in publicly available research, the principle is well-established with analogous molecules. For instance, the conformational analysis of glutamic acid analogues with methyl substitutions has been employed to probe the binding pockets of glutamate receptors. nih.gov These studies utilize techniques like NMR spectroscopy and molecular modeling to determine the preferred conformations of the analogues and correlate them with their activity at specific receptor subtypes. nih.gov This approach helps to elucidate the three-dimensional pharmacophore of the receptor, providing a blueprint for the design of novel and more selective ligands. The fixed orientation of the carboxyl and amino groups in conformationally restricted analogues can help to map the essential interaction points within the receptor's binding site.

Influence on Cellular Processes and Pathways

The introduction of this compound into biological systems can have notable effects on various cellular processes and pathways, primarily due to its structural similarity to L-glutamate, a key excitatory neurotransmitter and metabolic intermediate.

Modulation of Cellular Signaling Cascades

While specific studies detailing the direct modulation of cellular signaling cascades by this compound are limited, the known interactions of glutamate and its analogues with cell surface receptors provide a framework for its potential effects. Glutamate receptors, upon activation, can trigger a variety of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The MAPK cascade is a crucial signaling pathway involved in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov

The activation of certain glutamate receptor subtypes can lead to an influx of calcium ions, which can act as a second messenger to initiate downstream signaling events, including the activation of the MAPK pathway. nih.govnih.gov Given that alpha-methylated glutamate analogues can interact with glutamate receptors, it is plausible that this compound could influence these signaling cascades, either as an agonist or an antagonist. The nature and extent of this modulation would depend on its specific affinity and efficacy at different glutamate receptor subtypes.

Impact on Specific Metabolic Pathways where Glutamate is Involved

Glutamate is a central hub in cellular metabolism, participating in numerous metabolic pathways. nih.govmdpi.comresearchgate.net One of the key enzymes in glutamate metabolism is glutamate dehydrogenase (GDH), which catalyzes the reversible conversion of glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle. wikipedia.orgresearchgate.net The activity of GDH is crucial for both amino acid and energy metabolism.

The introduction of an alpha-methyl group in this compound can significantly impact its interaction with enzymes like GDH. Studies on related compounds have shown that structural modifications to the glutamate backbone can affect their ability to serve as substrates or inhibitors for metabolic enzymes. nih.gov Specifically, the alpha-methyl group can sterically hinder the binding of the molecule to the active site of GDH or alter its electronic properties, thereby affecting the enzymatic reaction. Research on enantiomers of 2-methylglutamate has indicated that such modifications can selectively impact brain metabolism, suggesting that these analogues can indeed interact with and modulate metabolic pathways involving glutamate. researchgate.net

Below is a table summarizing key enzymes in glutamate metabolism that could potentially be influenced by this compound:

| Enzyme | Function | Potential Impact of this compound |

| Glutamate Dehydrogenase (GDH) | Converts glutamate to α-ketoglutarate and ammonia. wikipedia.orgresearchgate.net | Potential for competitive inhibition due to structural similarity to glutamate. |

| Glutamine Synthetase | Synthesizes glutamine from glutamate and ammonia. | May act as a substrate or inhibitor, affecting glutamine levels. |

| Aminotransferases (e.g., AST, ALT) | Transfer amino groups from glutamate to α-keto acids. | Could interfere with transamination reactions, impacting amino acid biosynthesis. |

| Glutamate Decarboxylase (GAD) | Synthesizes GABA from glutamate. | Potential to modulate GABAergic neurotransmission through inhibition or altered substrate recognition. |

Research on Immunostimulatory Properties

The role of amino acids and their derivatives in modulating the immune system is an area of active research. cambridge.orgnih.govcambridge.orgnih.gov Amino acids are not only essential building blocks for proteins, including antibodies and cytokines, but they also act as signaling molecules that can regulate the function of immune cells. cambridge.orgcambridge.org

The Cbz group and the alpha-methyl modification in this compound could potentially be recognized by immune receptors, leading to the activation of immune cells. Further research is needed to explore the potential of this compound and similar protected amino acid derivatives as modulators of the immune response.

Cbz Alpha Methyl D Glutamic Acid in Prodrug Design Principles

Theoretical Frameworks for Prodrug Strategies Utilizing Amino Acid Scaffolds

The rationale for using amino acids as promoieties in prodrug design is built upon several key theoretical advantages. nih.gov Firstly, amino acids are naturally benign, and their metabolites are readily managed by endogenous pathways, minimizing the potential for toxicity from the released carrier moiety. nih.gov Secondly, the diverse array of natural and synthetic amino acids provides a rich toolkit of physicochemical properties. epa.gov The side chains of amino acids can range from hydrophobic to hydrophilic, acidic to basic, allowing for the precise "tuning" of a prodrug's characteristics, such as solubility and lipophilicity, to match specific delivery needs. nih.gov

This "tuning" capability is a central tenet of the amino acid prodrug strategy. By conjugating a parent drug to an amino acid, its absorption, distribution, metabolism, and excretion (ADME) profile can be significantly altered. nih.gov For example, attaching a hydrophilic amino acid can enhance the aqueous solubility of a poorly soluble drug, which is a common hurdle in drug development. nih.govnih.gov Conversely, a lipophilic amino acid can increase membrane permeability. The presence of both an amino and a carboxyl group allows for various stable yet reversible linkages to a parent drug, such as esters and amides. ijpsjournal.com

Furthermore, a critical aspect of this framework is the ability to hijack endogenous nutrient transport systems. nih.gov Many amino acid and peptide transporters, such as the human oligopeptide transporter 1 (hPEPT1), are expressed in key physiological barriers like the intestinal epithelium. nih.govnih.gov Designing a prodrug that mimics the natural substrates of these transporters can dramatically enhance its absorption and targeted delivery. nih.gov

| Design Rationale | Implication for Prodrug Strategy |

| Biocompatibility | Released amino acid promoiety is non-toxic and easily metabolized. nih.gov |

| Structural Diversity | Allows for fine-tuning of solubility, lipophilicity, and other physicochemical properties. epa.gov |

| Transporter Targeting | Enables enhanced absorption and tissue-specific delivery via endogenous amino acid/peptide transporters (e.g., hPEPT1). nih.gov |

| Versatile Linkages | Amino and carboxyl groups can form various cleavable bonds (e.g., ester, amide) with the parent drug. ijpsjournal.com |

Rational Design for Enhanced Bioavailability and Targeted Delivery

Building on the theoretical framework, the rational design of amino acid prodrugs focuses on concrete strategies to improve a drug's in vivo performance. A primary objective is to enhance oral bioavailability, which is often limited by poor solubility or inadequate permeability across the intestinal wall. researchgate.netnih.gov Amino acid conjugation is a proven method to increase the water solubility of parent drugs. nih.gov This is particularly effective when using amino acids with polar or ionizable side chains.

Targeted delivery is another key goal achieved through rational design. nih.gov Nutrient transporters, especially those for amino acids and small peptides, are frequently overexpressed in specific tissues or organs, including certain types of cancer cells. nih.gov By creating an amino acid-drug conjugate that is a substrate for these transporters, the drug can be preferentially delivered to the target site, increasing its efficacy while potentially reducing systemic toxicity. nih.gov The success of this approach has been demonstrated with various agents where cellular uptake is significantly improved via transport mechanisms like PEPT1. nih.gov

The structure of the amino acid promoiety, including its stereochemistry and the site of attachment, plays a crucial role in the efficiency of transport and subsequent activation. nih.gov For instance, the length and branching of the amino acid side chain can influence the affinity of the prodrug for a specific transporter. nih.gov This allows for a highly tailored approach where the amino acid is selected not only for its physicochemical properties but also for its ability to engage with a desired biological target for uptake. nih.gov

Mechanistic Aspects of Prodrug Activation and Bioconversion

A prodrug must be chemically stable until it reaches its target, after which it must efficiently convert back to the active parent drug. nih.gov This bioactivation is typically mediated by enzymes. In the case of amino acid prodrugs, the linkage between the amino acid promoiety and the drug (commonly an ester or amide bond) is designed to be cleaved by endogenous enzymes. ijpsjournal.comnih.gov

Ester-linked prodrugs are generally susceptible to hydrolysis by a wide range of esterases, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract. nih.gov This can lead to rapid release of the parent drug. Amide-linked prodrugs, however, are typically more stable towards chemical hydrolysis and require specific amidases or peptidases for cleavage. nih.gov This enhanced stability can be advantageous, preventing premature drug release and allowing the prodrug to reach its intended target intact. nih.gov

The bioconversion process can be highly specific. For example, certain enzymes responsible for prodrug cleavage may be more prevalent in target tissues, such as tumors or the brain, leading to site-selective drug release. nih.gov The rate of conversion is a critical pharmacokinetic parameter that can be modulated by the choice of amino acid and the nature of the chemical linkage. nih.gov Studies have shown that the stereochemistry of the amino acid can significantly affect the rate of enzymatic hydrolysis, providing another layer of control over the drug's release profile. nih.gov

| Enzyme Class | Typical Linkage Cleaved | Location of Activity | Significance in Prodrug Activation |

| Esterases | Ester | Plasma, Liver, Intestine | Responsible for rapid hydrolysis of ester-linked prodrugs. nih.gov |

| Amidases/Peptidases | Amide | Brain, Liver, various tissues | Provide more controlled cleavage due to higher stability of amide bonds. nih.gov |

| Phosphatases | Phosphate (B84403) Ester | Intestinal Brush Border, Liver | Cleave phosphate promoieties often used to enhance water solubility. ijpsjournal.com |

Design of Alpha-Methyl-D-Glutamic Acid Derivatives for Modulated Pharmacokinetics

The specific design of a Cbz-alpha-methyl-D-Glutamic Acid promoiety incorporates advanced strategies to deliberately modulate a drug's pharmacokinetic profile. The use of a D-amino acid is a key feature. Most endogenous peptidases and proteases are stereospecific for L-amino acids, which are the natural building blocks of proteins. nih.gov By using the unnatural D-isomer of glutamic acid, the resulting prodrug exhibits significantly increased resistance to enzymatic degradation in plasma and other tissues. nih.govnih.gov This enhanced stability prolongs the half-life of the prodrug in circulation, allowing more of the intact molecule to reach its target site before bioconversion. nih.gov

The second modification, the addition of a methyl group at the alpha-carbon (α-methylation), further enhances this stability. The methyl group provides steric hindrance, physically blocking the approach of enzymes that would otherwise cleave the bond linking the amino acid to the drug. This modification effectively protects the prodrug from premature metabolism, leading to a more sustained release profile of the active drug.

Advanced Research Perspectives and Future Directions

Development of Novel Chemical Probes and Tools

The unique structure of Cbz-alpha-methyl-D-Glu makes it a promising scaffold for the development of novel chemical probes. The alpha-methylation provides steric hindrance that can confer resistance to enzymatic degradation, a desirable feature for probes used in biological systems. enamine.netiris-biotech.de Furthermore, the Cbz group, while primarily a protecting group, can be functionalized or replaced to incorporate reporter molecules such as fluorophores or biotin. nih.gov

Future research is anticipated to focus on synthesizing derivatives of this compound that are tailored for specific biological targets. For instance, by modifying the glutamic acid side chain, probes could be designed to interact with glutamate (B1630785) receptors or enzymes involved in glutamate metabolism. The development of such probes would enable researchers to study the localization, dynamics, and function of these targets with high specificity and stability.

| Probe Type | Potential Reporter Group | Research Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Live-cell imaging of target proteins |

| Affinity-Based Probe | Biotin | Protein pull-down and identification |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling and mapping of binding sites |

Integration into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential therapeutic leads. nih.govnih.gov The incorporation of this compound and its analogues into HTS libraries could lead to the discovery of novel modulators of various biological targets. The conformational constraints imposed by the alpha-methyl group can lead to higher binding affinities and specificities for target proteins. enamine.net

Libraries of small molecules or peptides containing this compound could be screened against a wide range of targets, including enzymes and receptors. For example, given its structural similarity to glutamic acid, these libraries could be particularly useful in screening for inhibitors of glutaminase, an enzyme implicated in cancer metabolism. nih.gov The development of automated, miniaturized HTS assays, such as those based on fluorescence, would be crucial for efficiently screening these specialized libraries. iu.edu

Advancements in Bioconjugation and Bioorthogonal Chemistry

Bioconjugation techniques are essential for linking biomolecules to other molecules for various applications, including therapeutics and diagnostics. While direct bioconjugation of this compound is not extensively documented, its structure offers potential for the application of advanced bioconjugation strategies. The carboxylic acid groups of the glutamic acid side chain can be activated for conjugation to amine-containing molecules.

Furthermore, the principles of bioorthogonal chemistry, which involve chemical reactions that can occur in living systems without interfering with native biochemical processes, could be applied. nih.govnih.govacs.org Future directions may involve the synthesis of this compound derivatives that incorporate bioorthogonal handles, such as azides or alkynes. These functionalized amino acids could then be incorporated into peptides or proteins and subsequently labeled with reporter molecules using click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgwebsite-files.com

| Bioorthogonal Reaction | Functional Group on Amino Acid | Reaction Partner |

| Staudinger Ligation | Azide | Phosphine |

| Azide-Alkyne Cycloaddition | Azide or Alkyne | Alkyne or Azide |

| Tetrazine Ligation | Strained Alkene/Alkyne | Tetrazine |

Computational Drug Design Utilizing Alpha-Methyl-D-Glutamic Acid Analogues

Computational drug design has become an indispensable tool in the development of new therapeutics. nih.gov Analogues of alpha-methyl-D-glutamic acid, including Cbz-protected forms, are valuable subjects for computational studies. Molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of these compounds to target proteins, such as metabotropic glutamate receptors. mdpi.com

The alpha-methyl group significantly influences the conformational preferences of the amino acid, and computational models can help in understanding how this affects binding to a specific target. enamine.net By creating virtual libraries of alpha-methyl-D-glutamic acid analogues and screening them in silico, researchers can prioritize the synthesis of compounds with the highest predicted activity. researchgate.net This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov Future computational work could focus on designing macrocyclic peptides incorporating this compound to target challenging protein-protein interactions. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.